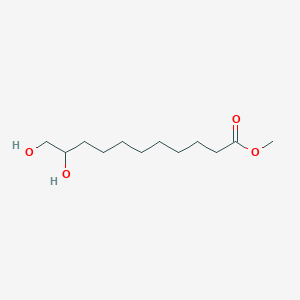![molecular formula C21H21ClO10 B12285539 2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol chloride](/img/structure/B12285539.png)
2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pelargonidin 3-Galactoside is a type of anthocyanin, a water-soluble pigment found in various fruits and flowers. It is responsible for the red, purple, and blue colors in many plants. This compound is particularly abundant in strawberries and red geraniums. Anthocyanins like Pelargonidin 3-Galactoside are known for their antioxidant properties and potential health benefits, including anti-inflammatory and anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pelargonidin 3-Galactoside can be synthesized through the glycosylation of pelargonidin with galactose. This reaction typically involves the use of a glycosyl donor, such as galactose, and a glycosyl acceptor, such as pelargonidin, in the presence of an acid catalyst. The reaction is carried out under mild conditions to prevent degradation of the anthocyanin structure .
Industrial Production Methods: Industrial production of Pelargonidin 3-Galactoside often involves extraction from natural sources, such as strawberries and red geraniums. The extraction process includes maceration of the plant material, followed by purification using techniques like high-performance liquid chromatography (HPLC) to isolate the desired anthocyanin .
Chemical Reactions Analysis
Types of Reactions: Pelargonidin 3-Galactoside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Substitution: Substitution reactions often use nucleophiles like methanol in the presence of an acid catalyst.
Major Products:
Oxidation: Leads to the formation of quinones.
Reduction: Results in the formation of reduced anthocyanins.
Substitution: Produces various substituted anthocyanin derivatives.
Scientific Research Applications
Pelargonidin 3-Galactoside has a wide range of applications in scientific research:
Chemistry: Used as a natural dye and pH indicator due to its color-changing properties.
Biology: Studied for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Investigated for its potential anti-inflammatory, anti-cancer, and anti-diabetic effects.
Industry: Utilized in the food industry as a natural colorant and in cosmetics for its pigmentation properties
Mechanism of Action
Pelargonidin 3-Galactoside is similar to other anthocyanins such as cyanidin 3-glucoside, delphinidin 3-glucoside, and malvidin 3-glucoside. it is unique in its specific glycosylation with galactose, which affects its solubility, stability, and bioavailability. Compared to other anthocyanins, Pelargonidin 3-Galactoside is more abundant in strawberries and has distinct antioxidant properties .
Comparison with Similar Compounds
- Cyanidin 3-Glucoside
- Delphinidin 3-Glucoside
- Malvidin 3-Glucoside
- Peonidin 3-Glucoside
Pelargonidin 3-Galactoside stands out due to its unique glycosylation pattern and its significant presence in certain fruits, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10.ClH/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9;/h1-7,16-19,21-22,26-28H,8H2,(H2-,23,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHGSEFWVUVGGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
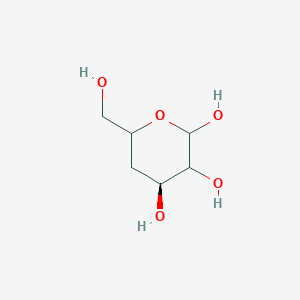
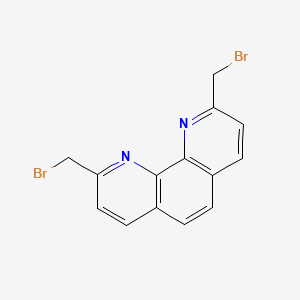
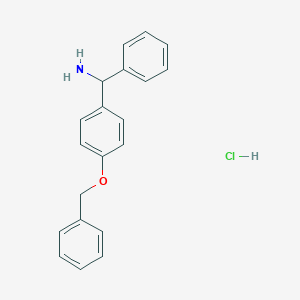
![N-[(9R)-6'-Methoxycinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B12285471.png)
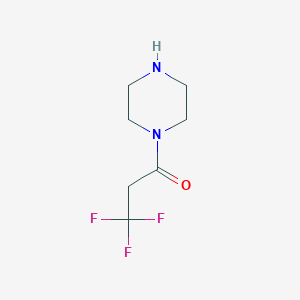
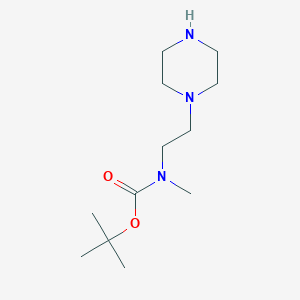
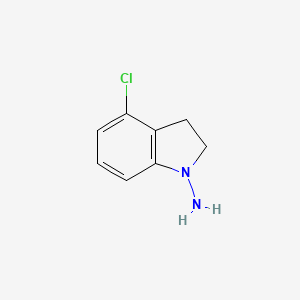
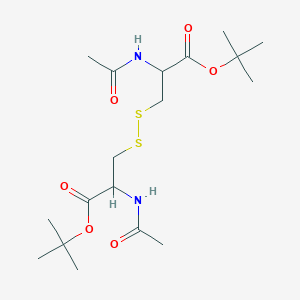
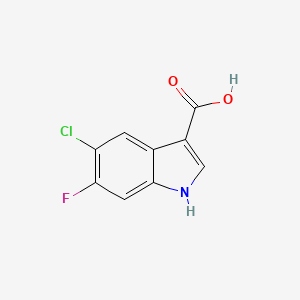

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]benzoyl]amino]hexanoic acid](/img/structure/B12285526.png)
![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12285530.png)
